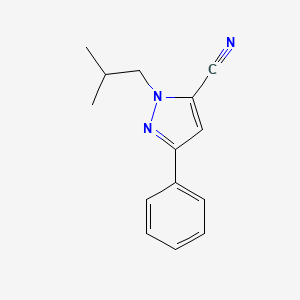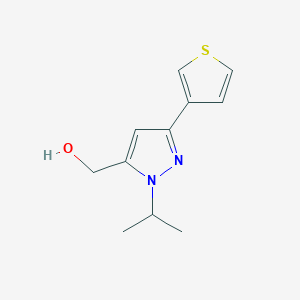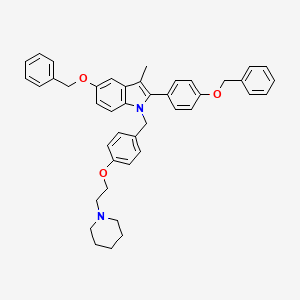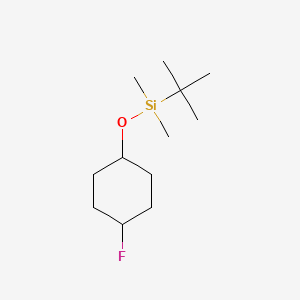
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a fluorocyclohexyl group, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-fluorocyclohexanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-fluorocyclohexanol attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon moiety, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the fluorocyclohexyl group, potentially converting it to a cyclohexyl group.
Substitution: The tert-butyl and dimethylsilane groups can participate in substitution reactions, where other nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane involves its interaction with various molecular targets. The fluorocyclohexyl group can engage in dipole-dipole interactions, while the silicon moiety can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Cis-4-tert-butylcyclohexanol: Shares the tert-butyl and cyclohexyl groups but lacks the fluorine and silicon moieties.
Tert-butyl(dimethyl)silyl chloride: Contains the tert-butyl and dimethylsilane groups but lacks the fluorocyclohexyl group.
4-tert-butylcyclohexyl acetate: Similar cyclohexyl structure but with an acetate group instead of the fluorine and silicon moieties.
Uniqueness: Cis-tert-butyl((4-fluorocyclohexyl)oxy)dimethylsilane is unique due to the combination of its fluorocyclohexyl and dimethylsilane groups. This unique structure imparts distinct electronic properties and reactivity patterns, making it valuable for specific applications in material science and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H25FOSi |
|---|---|
Molekulargewicht |
232.41 g/mol |
IUPAC-Name |
tert-butyl-(4-fluorocyclohexyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H25FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
DXBWWXLFKSESMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
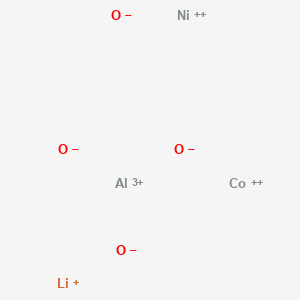
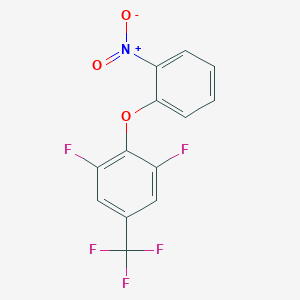
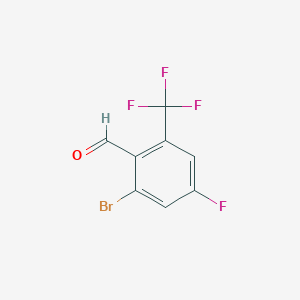
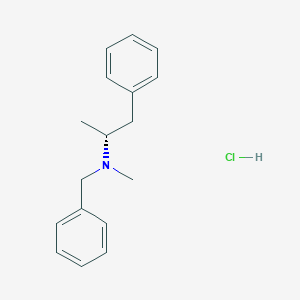
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
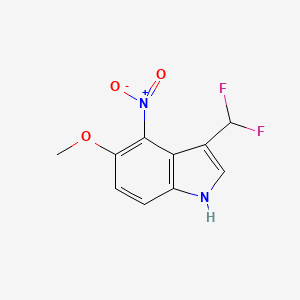
![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
